
2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine, also known as BmPG, is a guanidine derivative that has been synthesized and studied for its potential applications in scientific research. BmPG has been found to have various biochemical and physiological effects, making it a promising compound for future research. In
作用机制
The mechanism of action of 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine involves the inhibition of various enzymes and signaling pathways. 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine has been found to inhibit the activity of the enzyme, dihydrofolate reductase, which is involved in the synthesis of DNA. In addition, 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine has been found to inhibit the activity of the enzyme, glycogen synthase kinase-3β, which is involved in the regulation of various signaling pathways. By inhibiting these enzymes, 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine disrupts the growth and proliferation of cancer cells and protects neurons from oxidative stress and apoptosis.
Biochemical and Physiological Effects:
2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine has various biochemical and physiological effects. 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine has been found to protect neurons from oxidative stress and apoptosis by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species. 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine has several advantages for lab experiments. 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine is a small molecule that can easily penetrate cell membranes, making it an ideal compound for studying intracellular signaling pathways. In addition, 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine has been found to have low toxicity, making it a safe compound for in vitro and in vivo experiments. However, 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine has some limitations for lab experiments. 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine is a relatively new compound, and its mechanism of action and physiological effects are not fully understood. In addition, 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine is a complex compound to synthesize, which may limit its availability for research purposes.
未来方向
There are several future directions for 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine research. One area of research is the development of 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine analogs with improved potency and selectivity for specific enzymes and signaling pathways. Another area of research is the investigation of 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine's potential use in combination therapy with other anti-cancer drugs. In addition, further studies are needed to fully understand the mechanism of action and physiological effects of 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine. Finally, 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine's potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, should be further investigated.
合成方法
The synthesis of 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine involves a multi-step process that starts with the reaction of 5-benzyl-6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile and 3-methylphenyl isothiocyanate in the presence of a base. This reaction produces the intermediate compound, 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)thiourea. The final step involves the reaction of this intermediate compound with guanidine hydrochloride in the presence of a base to yield 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine.
科学研究应用
2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine has been studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer treatment. 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine has been found to have anti-cancer properties, as it inhibits the growth and proliferation of cancer cells. In addition, 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine has been found to have neuroprotective properties, as it protects neurons from oxidative stress and apoptosis.
属性
产品名称 |
2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine |
|---|---|
分子式 |
C20H21N5O |
分子量 |
347.4 g/mol |
IUPAC 名称 |
2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine |
InChI |
InChI=1S/C20H21N5O/c1-13-7-6-10-16(11-13)23-19(21)25-20-22-14(2)17(18(26)24-20)12-15-8-4-3-5-9-15/h3-11H,12H2,1-2H3,(H4,21,22,23,24,25,26) |
InChI 键 |
ZPERLHBRRCPJLJ-UHFFFAOYSA-N |
手性 SMILES |
CC1=CC(=CC=C1)N/C(=N\C2=NC(=O)C(=C(N2)C)CC3=CC=CC=C3)/N |
SMILES |
CC1=CC(=CC=C1)NC(=NC2=NC(=O)C(=C(N2)C)CC3=CC=CC=C3)N |
规范 SMILES |
CC1=CC(=CC=C1)NC(=NC2=NC(=O)C(=C(N2)C)CC3=CC=CC=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





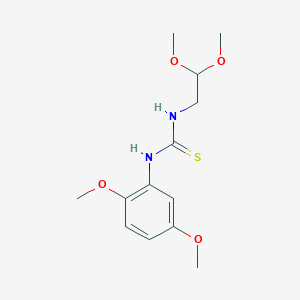
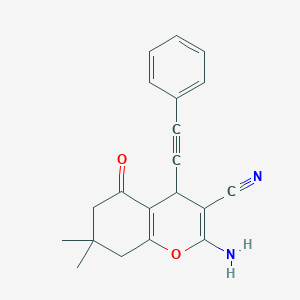
![N-[4-acetyl-5-(5-chloro-2-thienyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215780.png)
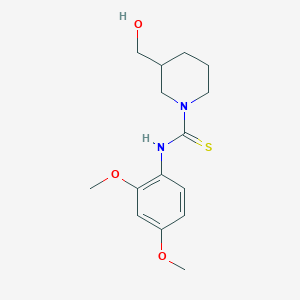
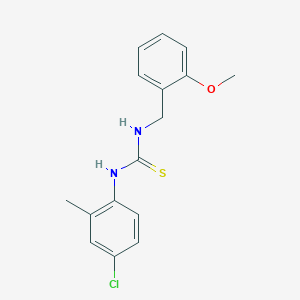
![Ethyl 1-[(3,5-dimethylanilino)carbothioyl]-3-piperidinecarboxylate](/img/structure/B215785.png)

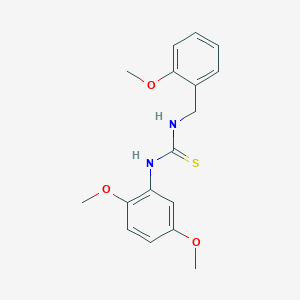
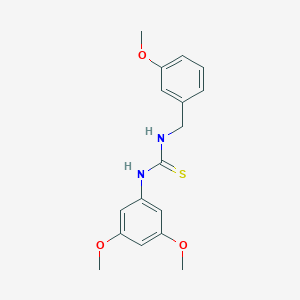
![5-(2-chlorophenyl)-2-[(4-methylanilino)methylidene]cyclohexane-1,3-dione](/img/structure/B215796.png)
![2-[4-(6-Amino-5-cyano-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenoxy]acetamide](/img/structure/B215797.png)
![1-(3,5-Dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215798.png)